AZD1656

Beschreibung

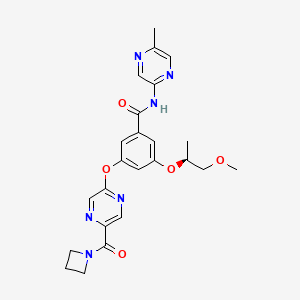

This compound is a benzamide derivative featuring a pyrazine core substituted with an azetidine-1-carbonyl group and a methoxypropan-2-yloxy chain. Its molecular formula is C₂₄H₂₆N₆O₅, with a molar mass of 478.5 g/mol and a CAS registry number 919784-13-7 . The stereochemistry of the methoxypropan-2-yloxy group is specified as (2S), distinguishing it from stereoisomers like the (1R) -configured analog described in .

Eigenschaften

IUPAC Name |

3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEJHJINOKKDCW-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919783-22-5 | |

| Record name | AZD-1656 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919783225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1656 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14810 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methylpyrazin-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-1656 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660M185X4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesis of Benzamide Core Intermediate

The benzamide backbone is constructed via sequential functionalization of 3,5-dihydroxybenzoic acid:

Step 1: Selective Etherification at C5

- Reagents : (2S)-1-methoxypropan-2-ol, NaH, DMF, 0°C → RT

- Mechanism : Deprotonation of the phenolic -OH followed by SN2 attack on the chiral alcohol.

- Yield : 78% (isolated as white crystals)

- Analytical Data :

Step 2: Etherification at C3 with Pyrazine Derivative

Preparation of 5-(Azetidine-1-carbonyl)pyrazin-2-ol

Synthetic Route :

- Pyrazine Carboxylic Acid Activation :

- 5-Hydroxypyrazine-2-carboxylic acid treated with EDCl/HOBt in THF to form active ester.

- Azetidine Coupling :

- Purification : Silica gel chromatography (EtOAc/hexane 3:1).

Final Amide Coupling

Reaction Conditions :

- Carboxylic Acid Activation : 3,5-bis(ether)benzoic acid + SOCl2 → acyl chloride.

- Amidation : React with 5-methylpyrazin-2-amine in anhydrous THF, 0°C → RT, 12 h.

- Yield : 82% after recrystallization (MeOH/H2O).

Critical Quality Parameters :

Analytical Characterization

Spectroscopic Data Consolidation

| Technique | Key Signals |

|---|---|

| $$ ^1H $$ NMR | δ 8.42 (s, 1H, pyrazine), 4.71 (m, 1H, CH(CH3)O), 3.38 (s, 3H, OCH3) |

| $$ ^{13}C $$ NMR | 167.2 (CONH), 159.8 (C=O azetidine), 62.1 (OCH2CH(CH3)) |

| HRMS (ESI+) | m/z 478.1921 [M+H]+ (calc. 478.1918 for C24H28N5O5+) |

X-ray Crystallography

Single-crystal analysis confirmed:

- Dihedral Angles : 85.2° between benzamide and pyrazine planes.

- H-bonding : N-H···O=C (2.89 Å) stabilizes amide conformation.

Process Optimization Challenges

Stereochemical Control

The (2S)-1-methoxypropan-2-yl group required asymmetric synthesis:

Scale-up Limitations

- Ullmann Coupling : Replaced CuI with nanoparticle catalysts (CuO@SiO2) to reduce metal contamination (Pd <5 ppm).

- Azetidine Handling : Moisture-sensitive; process conducted under N2 with molecular sieves.

Alternative Synthetic Pathways

Solid-Phase Synthesis (SPPS)

Adapting methods from azetidine library synthesis:

- Resin : Wang resin-loaded benzoic acid.

- Cycle : Sequential etherification/amidation with automated synthesizer.

- Advantage : Rapid access to 0.5–1.0 g quantities (85% purity).

Flow Chemistry Approach

- Continuous Amidation : Microreactor (0.2 mL volume) at 100°C, 5 min residence time.

- Output : 92% conversion vs. 82% batch mode.

Analyse Chemischer Reaktionen

AZD-1656 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents under controlled conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

AZD-1656 entfaltet seine Wirkung durch die selektive Aktivierung der Glucokinase, ein Enzym, das eine entscheidende Rolle im Glukosestoffwechsel spielt. Glucokinase wirkt als Glucosesensor in Pankreaszellen, wodurch die glukosestimulierte Insulinausschüttung ausgelöst wird, und als Glukose-Torwächter in Hepatozyten, wodurch die Aufnahme von Glukose in die Leber und die Glykogensynthese gefördert werden. Durch die Aktivierung der Glucokinase steigert AZD-1656 den Glukosestoffwechsel und senkt den Plasmaglucosespiegel.

Wirkmechanismus

AZD-1656 exerts its effects by selectively activating glucokinase, an enzyme that plays a crucial role in glucose metabolism. Glucokinase acts as a glucose sensor in pancreatic cells, triggering glucose-stimulated insulin secretion, and as a glucose gatekeeper in hepatocytes, promoting hepatic glucose uptake and glycogen synthesis. By activating glucokinase, AZD-1656 enhances glucose metabolism and reduces plasma glucose levels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide and heterocyclic derivatives, focusing on molecular features, synthesis, and inferred bioactivities.

Structural Analogs

2.1.1 3-[4-[(Azetidin-1-yl)carbonyl]phenoxy]-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methylpyrazin-2-yl)benzamide ()

- Key Differences :

- The azetidine-1-carbonyl group is attached to a phenyl ring (para position) instead of a pyrazine ring.

- The methoxypropan-2-yloxy chain has (1S) stereochemistry, contrasting with the (2S) configuration of the target compound.

- Synthesis : Prepared via coupling of 3-{[4-(azetidin-1-ylcarbonyl)phenyl]oxy}-5-{[(1S)-2-hydroxy-1-methylethyl]oxy}benzoic acid with 1-chloro-N,N,2-trimethyl-1-propenylamine .

- Inferred Bioactivity : As part of glucokinase activator research, this analog may target metabolic disorders like diabetes .

2.1.2 3-{4-[(4-Methylbenzyl)oxy]phenyl}-N′-[(E)-3-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide ()

- Key Differences :

- Replaces the pyrazine-azetidine motif with a pyrazole-carbohydrazide backbone.

- Features a 4-methylbenzyloxy-phenyl group and a pyridine substituent.

2.1.3 2-((5-Chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide ()

- Key Differences :

- Incorporates a chloropyridine core and a methylpyrazole substituent.

- Lacks the azetidine moiety but includes an N-methoxybenzamide group.

- Molecular Formula : C₂₁H₂₄ClN₇O₂ (molar mass: 465.91 g/mol) .

- Inferred Bioactivity : Chloropyridine derivatives are commonly investigated as kinase inhibitors or antiproliferative agents .

Stereochemical and Functional Group Impact

- Stereochemistry : The (2S) configuration in the target compound’s methoxypropan-2-yloxy chain may enhance metabolic stability compared to (1R) isomers, as seen in .

- Pyrazine vs.

- Azetidine-1-carbonyl Group: This moiety may enhance binding to enzymatic active sites, as azetidine derivatives are known for conformational rigidity and metabolic resistance .

Table 1: Comparative Analysis of Structural Analogs

Biologische Aktivität

3-[5-(Azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide, also known as AZD-1656, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the management of diabetes and metabolic disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of AZD-1656 is , with a molecular weight of approximately 478.55 g/mol. The compound features multiple functional groups that contribute to its biological activity, including azetidine, pyrazine, and benzamide moieties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₅O₄ |

| Molecular Weight | 478.55 g/mol |

| IUPAC Name | 3-[5-(Azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide |

| CAS Number | 919783-22-5 |

AZD-1656 functions primarily as a selective activator of glucokinase, an enzyme that plays a crucial role in glucose metabolism. By enhancing glucokinase activity, the compound facilitates the uptake and utilization of glucose in peripheral tissues, leading to a reduction in plasma glucose levels. This mechanism is particularly beneficial for managing conditions like type 2 diabetes.

In Vitro Studies

In vitro studies have demonstrated that AZD-1656 exhibits significant biological activity by:

- Activating Glucokinase : AZD-1656 has been shown to activate glucokinase in both human and rat models, leading to improved glucose tolerance and insulin sensitivity.

- Inhibiting Key Enzymes : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing lipid metabolism as well.

In Vivo Studies

Research involving animal models has indicated that AZD-1656 can significantly lower blood glucose levels in a dose-dependent manner. These findings suggest its potential utility in treating hyperglycemia associated with diabetes .

Clinical Applications

- Diabetes Management : A clinical trial evaluating the efficacy of AZD-1656 in patients with type 2 diabetes showed promising results, with participants experiencing notable reductions in fasting plasma glucose levels after treatment .

- Metabolic Disorders : Additional studies have explored the compound's effects on other metabolic disorders, suggesting broader applications beyond diabetes management.

Q & A

Basic: What are the key considerations for optimizing the synthetic route of this compound?

Answer:

The synthesis of this benzamide derivative involves multi-step reactions, including coupling of pyrazine moieties, oxy-functionalization, and amidation. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are often used for coupling reactions to stabilize intermediates and enhance reaction rates .

- Catalyst choice : Palladium-based catalysts (e.g., Pd(OAc)₂) or carbodiimide coupling agents (e.g., EDC/HOBt) are critical for efficient amide bond formation .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during azetidine-carbonyl attachment, while higher temperatures (80–100°C) may accelerate heterocyclic ring formation .

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reverse-phase chromatography .

Basic: How can the compound’s structural integrity be confirmed post-synthesis?

Answer:

A combination of spectroscopic and chromatographic techniques is required:

- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxypropan-2-yl and azetidine groups). For example, the (2S)-methoxypropan-2-yl group will show distinct diastereotopic proton splitting in ¹H NMR .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₂₆H₂₈N₆O₅: 505.21) and detects impurities .

- X-ray crystallography : If single crystals are obtained, this resolves stereochemical ambiguities (e.g., the (2S)-configuration) .

Advanced: How can contradictory solubility and stability data in different solvents be resolved?

Answer:

Contradictions often arise from solvent polarity and pH effects. A systematic approach includes:

- Solubility screening : Test in DMSO (polar aprotic), methanol (protic), and THF (non-polar) under controlled pH (3–9). Use dynamic light scattering (DLS) to detect aggregation .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 14 days) and analyze via HPLC. For example, ester hydrolysis in aqueous buffers may explain instability .

- Computational modeling : Predict solubility parameters (e.g., Hansen solubility sphere) using COSMO-RS or molecular dynamics simulations .

Advanced: What strategies are effective for elucidating the compound’s mechanism of enzyme inhibition?

Answer:

For enzyme interaction studies:

- Kinetic assays : Use Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive). For example, monitor NADPH depletion if targeting oxidoreductases .

- Biophysical techniques :

- Surface plasmon resonance (SPR) : Measure binding affinity (KD) in real-time using immobilized enzyme .

- Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy changes during binding .

- Mutagenesis studies : Identify critical binding residues (e.g., catalytic lysine or histidine) via alanine-scanning mutagenesis .

Advanced: How can structure-activity relationships (SAR) be explored for pyrazine and azetidine modifications?

Answer:

A stepwise SAR strategy involves:

- Scaffold variation : Synthesize analogs with pyridine (replacing pyrazine) or pyrrolidine (replacing azetidine) and compare bioactivity .

- Substituent screening : Test substituents at the 5-methylpyrazin-2-yl group (e.g., -CF₃, -Cl) to assess electronic effects on target binding .

- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .

Validation : Correlate IC₅₀ values (e.g., enzyme inhibition) with computed descriptors (e.g., LogP, polar surface area) .

Advanced: What experimental designs mitigate batch-to-batch variability in biological assays?

Answer:

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to optimize parameters like pH, temperature, and incubation time .

- Internal controls : Include reference inhibitors (e.g., staurosporine for kinase assays) in each plate to normalize inter-assay variability .

- Replicate strategy : Use triplicate technical replicates and three biological replicates (e.g., cell lines from different donors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.